

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-15 and Beyond

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B13913767*

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For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 dampens the innate immune response against tumors. This has spurred the development of ENPP1 inhibitors as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of **Enpp-1-IN-15** and other notable ENPP1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of **Enpp-1-IN-15** and a selection of other ENPP1 inhibitors. The data has been compiled from various preclinical studies.

In Vitro Potency and Selectivity

Inhibitor	Target	Assay Type	Substrate	Ki (nM)	IC50 (nM)	Selectivity Profile
Enpp-1-IN-15	ENPP1	-	-	0.00586	-	Data not available
STF-1623	Human ENPP1	Enzymatic	cGAMP	< 2	0.6	>1,000-fold selective over ENPP3. [1]
Mouse ENPP1	Enzymatic	cGAMP	16	0.4		
TXN-10128	ENPP1	Enzymatic	-	-	4	>2,500-fold selective over ENPP2 and ENPP3. [2]
RBS2418	ENPP1	Enzymatic	cGAMP	0.14	-	Selective against related enzymes. [3]
ATP	0.13					
ZX-8177	ENPP1	Biochemical	-	-	9.5	Data not available
MDA-MB-231 cells	Cell-based	-	-	11		
AVA-NP-695	ENPP1	Enzymatic	2'3'-cGAMP	0.281	-	Selective over other ENPP isoforms.
p-Nitrophenyl	-	6.25				

-5'-TMP

SR-8314	ENPP1	Enzymatic	ATP	79	-	Highly selective. [4]
MV-626	ENPP1	-	cGAMP	-	-	Potent and selective.
ISM5939	Human ENPP1	Enzymatic	2'3'-cGAMP	-	0.63	>15,000-fold vs ENPP2, >3,400-fold vs ENPP3.
ATP	-	1.2				
Enpp-1-IN-14	Human ENPP1	Enzymatic	-	-	32.38	Data not available

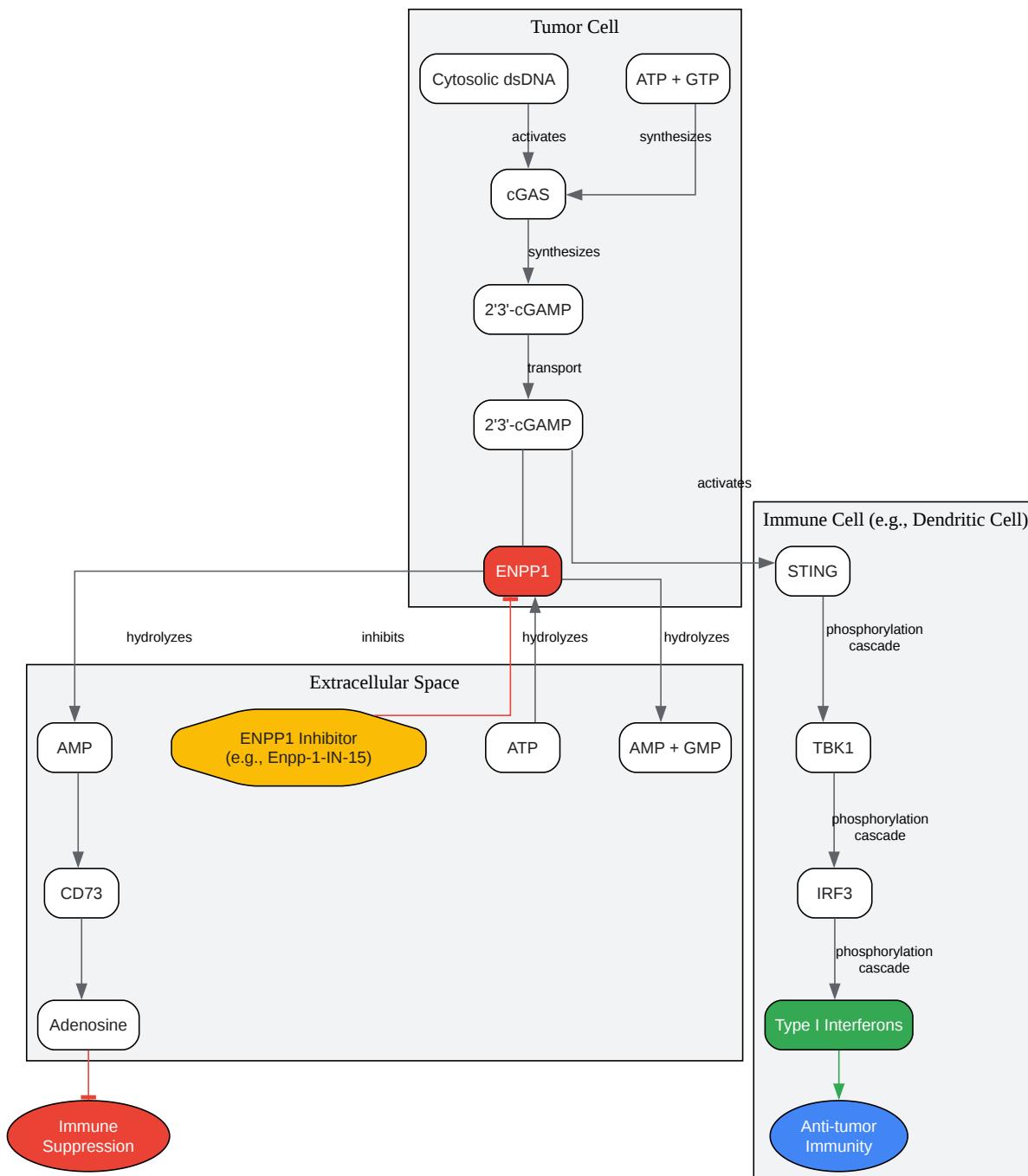
In Vivo Efficacy in Preclinical Cancer Models

Inhibitor	Cancer Model	Dosing	Key Findings
STF-1623	Breast, Pancreatic, Colorectal, Glioblastoma	-	Suppressed tumor growth.[5][6]
TXN-10128	MC38 colon carcinoma	50 mg/kg p.o.	Synergistic tumor growth inhibition with anti-PD-L1.[2][7][8][9]
RBS2418	Hepa1-6 liver cancer, GL261-luc glioblastoma	-	Significant reduction in tumor growth and prolonged survival.[3]
ZX-8177	CT-26 colon carcinoma	2 mg/kg i.p., BID	37-60% tumor growth inhibition (TGI) as monotherapy.[10][11]
4T1 breast cancer, Pan02 pancreatic cancer	25 mg/kg p.o., BID		Synergistic efficacy with cisplatin and radiation.[10]
AVA-NP-695	4T1 breast cancer	6 mg/kg BID	Superior TGI compared to Olaparib and anti-PD1.[12][13][14][15][16]
Osteosarcoma (parabial and metastatic)	-		Tumor regression.[12][13]
SR-8314	Syngeneic murine tumor models	i.p. dosing	Anti-tumor activity with increased CD3+, CD4+, and CD8+ T cells.[4]
MV-626	Panc02-SIY pancreatic cancer	i.p. dosing	Tumor growth delay as monotherapy; increased survival with radiation.[17]

ISM5939	MC38 colon carcinoma	30 mg/kg p.o., BID	67% TGI as monotherapy; 96% TGI with anti-PD-L1. [18] [19] [20] [21]
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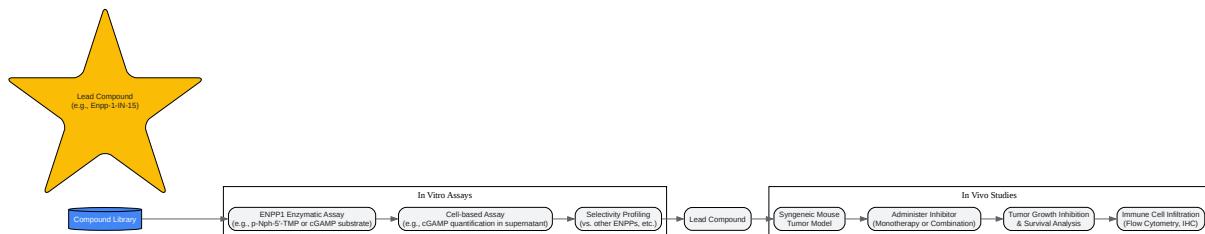
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the ENPP1-cGAS-STING signaling pathway and a typical experimental workflow for inhibitor screening.



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Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.



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Caption: A generalized experimental workflow for the discovery and evaluation of ENPP1 inhibitors.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay is a common method to determine the inhibitory potency of compounds against ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

Materials:

- Recombinant human ENPP1

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM ZnCl₂)
- p-Nph-5'-TMP substrate
- Test compounds (e.g., **Enpp-1-IN-15**) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
- Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the p-Nph-5'-TMP substrate to all wells.
- Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
- Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value using a suitable software.

cGAMP Quantification in Cell Culture Supernatant (ELISA)

This protocol is used to measure the levels of cGAMP in cell culture supernatants, providing a readout of ENPP1 activity in a cellular context.

Materials:

- Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
- Cell culture medium and supplements
- Test compounds (e.g., **Enpp-1-IN-15**)
- Commercial cGAMP ELISA kit
- Microplate reader

Procedure:

- Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
- Collect the cell culture supernatant.
- Centrifuge the supernatant to remove any cellular debris.
- Perform the cGAMP ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
 - Adding standards and samples to the antibody-coated plate.
 - Adding a cGAMP-HRP conjugate.
 - Incubating to allow for competitive binding.
 - Washing the plate to remove unbound reagents.
 - Adding a substrate to develop a colorimetric signal.
 - Stopping the reaction and measuring the absorbance.
- Calculate the cGAMP concentration in the samples by comparing their absorbance to the standard curve. A decrease in cGAMP levels in the supernatant of untreated cells is indicative of ENPP1 activity, which should be rescued by an effective inhibitor.

Conclusion

The landscape of ENPP1 inhibitors is rapidly expanding, with several potent and selective compounds demonstrating promising preclinical activity. **Enpp-1-IN-15**, with its picomolar Ki, stands out as a highly potent inhibitor. Other inhibitors like STF-1623, TXN-10128, and ISM5939 have also shown excellent potency, selectivity, and significant in vivo efficacy in various cancer models. The choice of inhibitor will depend on the specific research question, whether it be for in vitro pathway elucidation or in vivo anti-tumor efficacy studies. The provided experimental protocols offer a starting point for researchers to evaluate and compare the performance of these and other novel ENPP1 inhibitors. As our understanding of the role of ENPP1 in the tumor microenvironment deepens, these inhibitors will undoubtedly be invaluable tools in the development of next-generation cancer immunotherapies.

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